

# Application Notes and Protocols: 3-(1,3-Thiazol-4-yl)aniline

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## Compound of Interest

Compound Name: 3-(1,3-Thiazol-4-yl)aniline

Cat. No.: B144720

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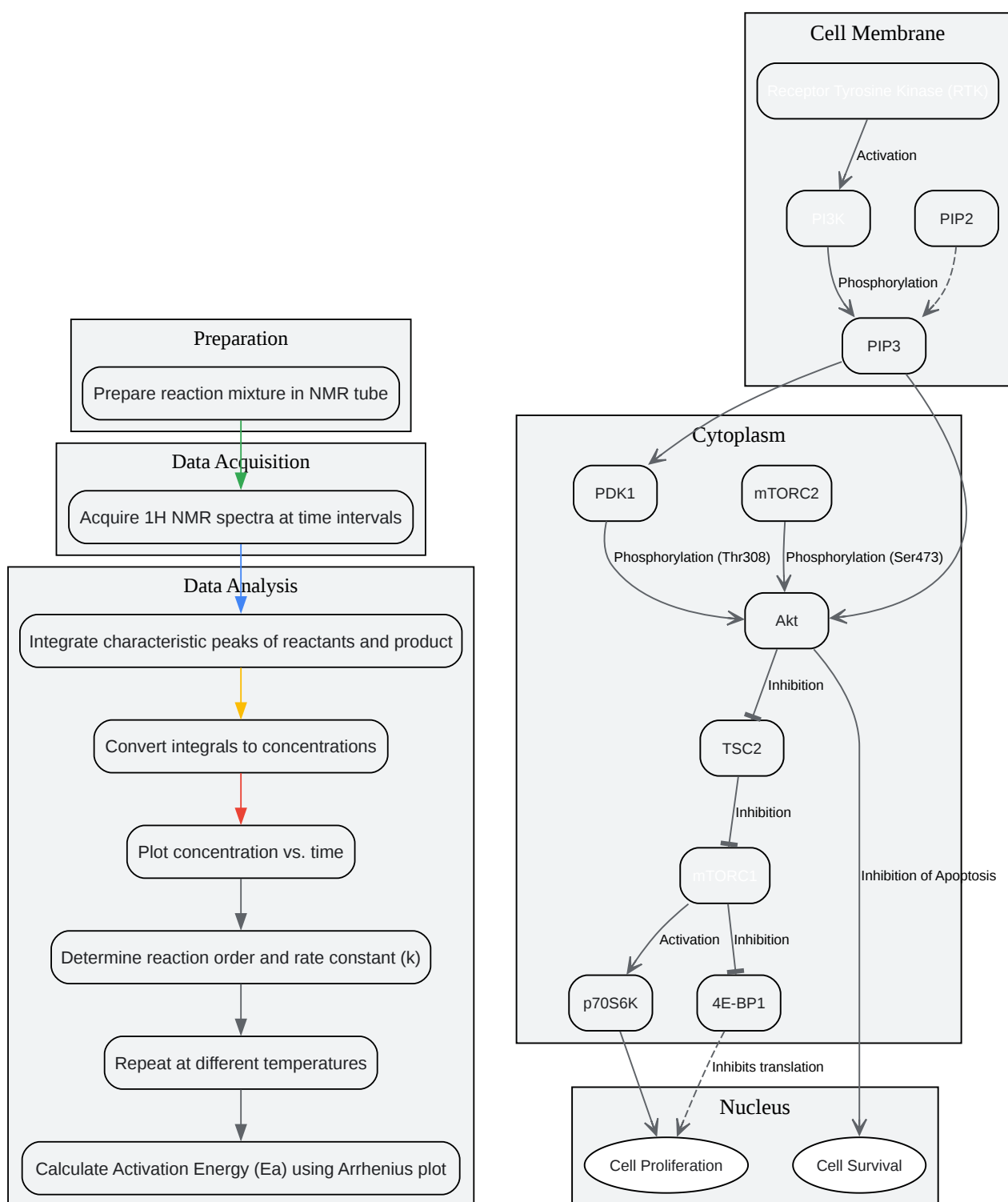
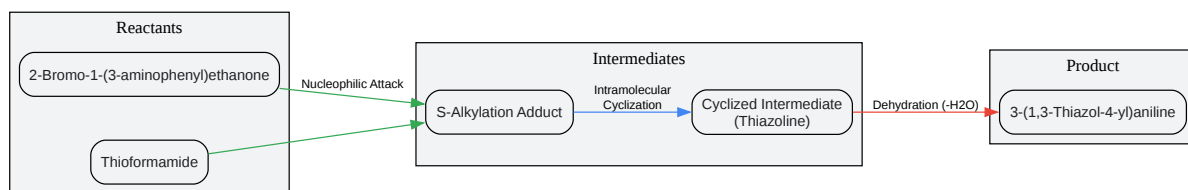
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-(1,3-Thiazol-4-yl)aniline** is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a thiazole ring linked to an aniline moiety, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the synthesis of **3-(1,3-Thiazol-4-yl)aniline** via the Hantzsch thiazole synthesis, a protocol for studying its reaction kinetics, and an overview of its potential biological signaling pathway interactions.

## Reaction Mechanism: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings. The reaction involves the condensation of an  $\alpha$ -haloketone with a thioamide. In the case of **3-(1,3-Thiazol-4-yl)aniline**, the key precursors are 2-bromo-1-(3-aminophenyl)ethanone and thioformamide. The generally accepted mechanism proceeds through an initial S-alkylation of the thioamide sulfur on the  $\alpha$ -haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.



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